molecular formula C18H20N2O2 B5820701 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide

4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5820701
M. Wt: 296.4 g/mol
InChI Key: RMMDQOQXWCCGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a synthetic compound that belongs to the class of benzamides and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act on dopamine receptors in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have high affinity for dopamine D3 receptors, which are involved in the regulation of dopamine release in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have moderate affinity for dopamine D2 receptors, which are involved in the regulation of motor function.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully studied. In addition, the effects of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic use. Another area of interest is the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in cancer therapy. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, and further studies are needed to investigate its potential use in combination with other cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.

Synthesis Methods

The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the preparation of 4-(1-pyrrolidinyl)aniline. This compound is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.

properties

IUPAC Name

4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDQOQXWCCGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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